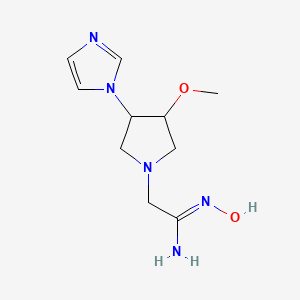
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring an imidazole ring, a methoxypyrrolidine moiety, and a hydroxyacetimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The methoxypyrrolidine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Wirkmechanismus
The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: This compound shares the imidazole ring but lacks the methoxypyrrolidine and hydroxyacetimidamide groups.
3-(1H-Imidazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the methoxypyrrolidine group.
Uniqueness
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biologische Aktivität
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a pyrrolidine moiety, which are known for their biological significance. The presence of the N'-hydroxyacetimidamide functional group suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including FaDu cells, with IC50 values indicating potent activity .
2. Kinase Inhibition
The compound has been investigated for its ability to modulate kinase activities, which play crucial roles in cell signaling and cancer progression. Preliminary data suggest that it may act as a dual inhibitor of specific kinases, potentially offering therapeutic benefits in conditions like myeloid proliferative disorders and certain cancers .
3. Antimicrobial Properties
There is emerging evidence of antimicrobial effects against both Gram-positive and Gram-negative pathogens. The compound's structure suggests it may disrupt bacterial cell functions, although detailed mechanisms remain to be elucidated .
The precise mechanisms through which this compound exerts its biological effects are under investigation. Possible mechanisms include:
- Inhibition of Kinase Activity : By targeting specific kinases involved in cancer cell signaling pathways.
- Disruption of Cellular Processes : Potentially affecting DNA replication and repair mechanisms in cancer cells.
- Antimicrobial Action : Likely through interference with bacterial metabolic pathways.
Case Studies
Several studies have documented the effects of this compound:
Eigenschaften
Molekularformel |
C10H17N5O2 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13) |
InChI-Schlüssel |
HQDCEKAODUYUDK-UHFFFAOYSA-N |
Isomerische SMILES |
COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N |
Kanonische SMILES |
COC1CN(CC1N2C=CN=C2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















